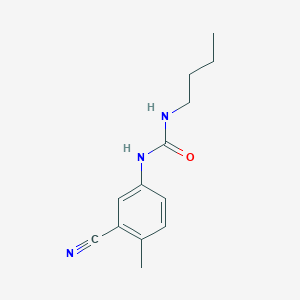

N-butyl-N'-(3-cyano-4-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N'-(3-cyano-4-methylphenyl)urea, also known as CMU, is a chemical compound that belongs to the class of urea derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

- BCMU is a precursor for n-butyl cyanoacrylate (BCA) , which is widely used as a tissue adhesive. BCA provides excellent tension resistance, bacteriostatic properties, and hemostasis. It effectively seals wounds and incisions, making it valuable in surgical procedures .

- Researchers have explored BCMU as a building block for drug delivery systems. By modifying its structure, it can serve as a precursor for nanoparticles. These nanoparticles can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .

- N-butyl cyanoacrylate (NBCA) , derived from BCMU , has been investigated for treating variceal gastrointestinal bleeding (GIB). A systematic review and meta-analysis of studies demonstrated its efficacy and safety in managing this serious condition .

- BCMU derivatives are privileged structures, serving as essential precursors for heterocyclic compounds. The carbonyl and cyano functions in these derivatives enable reactions with common reagents, leading to diverse heterocycles. Researchers have explored their potential as chemotherapeutic agents .

- BCMU derivatives have drawn attention due to their diverse biological activities. Biochemists have reported intriguing properties associated with these compounds. Their active hydrogen at C-2 allows participation in various condensation and substitution reactions, leading to novel heterocyclic moieties .

- Various methods exist for synthesizing BCMU derivatives. These include direct treatment of amines with methyl cyanoacetate, solvent-free reactions, and refluxing in solvents. Each method offers unique advantages and yields specific derivatives .

Tissue Adhesives and Wound Closure

Drug Delivery Systems

Variceal Gastrointestinal Bleeding Treatment

Heterocyclic Synthesis

Biologically Active Compounds

Synthesis of Cyanoacetamide Derivatives

properties

IUPAC Name |

1-butyl-3-(3-cyano-4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-4-7-15-13(17)16-12-6-5-10(2)11(8-12)9-14/h5-6,8H,3-4,7H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKBCZHXVSOIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=C(C=C1)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N'-(3-cyano-4-methylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)

![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)

![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)

![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)